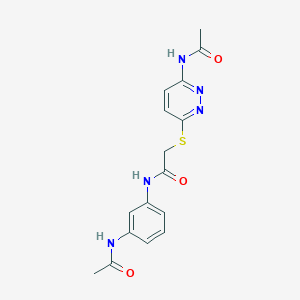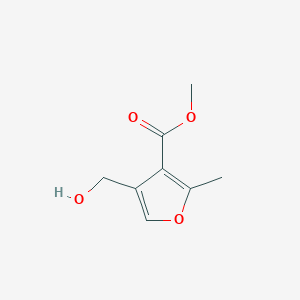![molecular formula C23H32N2O5S B2549813 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid CAS No. 1098619-68-1](/img/structure/B2549813.png)
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid" is a complex molecule that appears to be derived from heterocyclic chemistry, involving multiple functional groups and a potential for biological activity. The structure suggests the presence of a tetrahydrobenzo[b]thiophene moiety, which is a bicyclic system containing both benzene and thiophene rings, as well as an amino acid derivative.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which serves as a key precursor for synthesizing a variety of heterocyclic derivatives . These synthetic pathways involve regioselective attacks and cyclization reactions, which are crucial for the diversity of the synthesized products.
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit significant conformational flexibility due to the presence of the cyclohexene and tetrahydrobenzo[b]thiophene rings. These structural features can influence the compound's interaction with biological targets. The ethoxycarbonyl group suggests the presence of ester functionality, which could be involved in hydrolysis reactions under physiological conditions.
Chemical Reactions Analysis
The compound's reactivity can be inferred from related studies. For example, the interaction of similar compounds with various reagents can lead to the formation of different heterocyclic rings, such as pyrazole, pyridine, and pyrimidine . Additionally, the presence of amino groups in the structure suggests potential for forming amide derivatives or participating in Mannich base formation . The reactivity of the cyano group in the tetrahydrobenzo[b]thiophene moiety can also lead to cyclization reactions to form fused heterocyclic compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can hypothesize based on the structural features and related compounds. The presence of multiple heteroatoms (nitrogen, sulfur, oxygen) and functional groups (cyano, ester, amino) is likely to influence the compound's solubility, boiling point, and melting point. The compound's stability could be affected by the presence of the ethoxycarbonyl group, which may be susceptible to hydrolysis. The heterocyclic and aromatic components may contribute to the compound's UV absorption characteristics, making it detectable by spectroscopic methods .
Scientific Research Applications
Synthesis and Intramolecular Cyclization
Shipilovskikh et al. (2009) described the synthesis of (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids. These compounds undergo cyclization to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates under specific conditions, highlighting the compound's reactivity and potential for creating diverse molecular structures Shipilovskikh, S., Rubtsov, A., & Zalesov, V. V. (2009). Chemistry of Heterocyclic Compounds.
Antimicrobial and Antioxidant Properties
Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, demonstrating excellent antibacterial and antifungal activities alongside significant antioxidant potential. This study underscores the compound's relevance in developing new antimicrobial and antioxidant agents Raghavendra, K., Renuka, N., Kameshwar, V. H., Srinivasan, B., Kumar, K. A., & Shashikanth, S. (2016). Bioorganic & Medicinal Chemistry Letters.
Novel Aromatic Polyimides
Butt et al. (2005) explored the synthesis and characterization of novel aromatic polyimides using a series of new diamines, including derivatives similar to the compound of interest. The polymers exhibited solubility in various organic solvents and thermal stability, indicating their potential for advanced material applications Butt, M., Akhtar, Z., Zafar-uz-Zaman, M., & Munir, A. (2005). European Polymer Journal.
Fused Thiophene Derivatives with Bioactivity
Wardakhan et al. (2007) reported on the synthesis of fused thiophene derivatives starting from 2-amino-tetrahydrobenzo[b]thiophene derivatives, leading to compounds with notable antibacterial and antifungal activities. This study illustrates the bioactive potential of derivatives related to the target compound Wardakhan, W. W., Louca, N. A., & Kamel, M. (2007). Acta Chimica Slovenica.
Azo Benzo[b]Thiophene Derivatives as Disperse Dyes
Sabnis and Rangnekar (1989) developed azo dyes from 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showing the compound's utility in synthesizing dyes with good coloration and fastness properties on polyester Sabnis, R. W., & Rangnekar, D. W. (1989). Dyes and Pigments.
properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5S/c1-2-30-23(29)20-16-10-6-7-11-18(16)31-21(20)25-19(26)14-17(22(27)28)24-13-12-15-8-4-3-5-9-15/h8,17,24H,2-7,9-14H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPUGIHRJOHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)


![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2549739.png)

![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)
![Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B2549749.png)


![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)
![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)